Lyoniol-A

Description

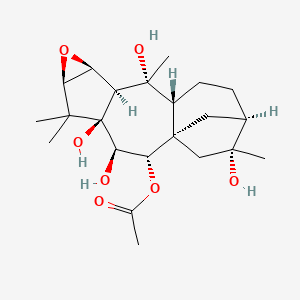

Lyoniol-A is a toxic grayanoid diterpenoid isolated from the Japanese plant Lyonia ovalifolia var. elliptica . Its stereochemical structure was established in 1974, featuring a trans A,B-ring juncture and a unique tetracyclic grayanane skeleton (Fig. 1) . Pharmacologically, this compound exhibits dual effects:

- Neuromuscular Modulation: Reduces decerebrate rigidity in rats by targeting the lower brain stem, without affecting neuromuscular junctions or spinal reflexes .

- Electroencephalographic (EEG) Effects: Accelerates arousal patterns in the motor cortex at doses of 0.5–2.0 mg/kg, with effects lasting over 1 hour .

Properties

CAS No. |

31136-61-5 |

|---|---|

Molecular Formula |

C22H34O7 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[(1R,2S,3R,4R,6R,8S,9S,10R,11R,14R,15R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl] acetate |

InChI |

InChI=1S/C22H34O7/c1-10(23)28-17-15(24)22(27)14(13-16(29-13)18(22,2)3)20(5,26)12-7-6-11-8-21(12,17)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17-,19-,20-,21-,22+/m1/s1 |

InChI Key |

ASDPUXKPNOGLSZ-CRRNJOFASA-N |

SMILES |

CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@]2([C@@H]([C@H]3[C@@H](C2(C)C)O3)[C@]([C@H]4[C@]15C[C@@H](CC4)[C@](C5)(C)O)(C)O)O)O |

Canonical SMILES |

CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lyoniatoxin lyoniol-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Effects

Lyoniol-A’s effects on decerebrate rigidity and EEG were compared to chlorpromazine, mephenesin, strychnine, pentylenetetrazol, and picrotoxin (Table 1) .

Table 1: Pharmacological Comparison of this compound and Reference Compounds

Key Findings :

- This compound uniquely combines lower brain stem inhibition (reducing rigidity) with cortical arousal , unlike chlorpromazine (purely depressive) or strychnine (spinal excitatory) .

- Its EEG effects resemble pentylenetetrazol and picrotoxin, which require an intact brainstem, whereas strychnine’s effects persist post-transection .

Structural and Functional Analogues

This compound belongs to the grayanoid diterpenoid family, sharing structural motifs with grayanotoxin-II and rhodojaponin-III (Table 2) .

Table 2: Structural Comparison of Grayanoids

Key Differences :

- Hydroxylation Pattern: this compound’s 3α,6β,14β-hydroxylation correlates with its unique dual neuroactivity, unlike grayanotoxin-II’s sodium channel effects .

- Toxicity : this compound induces neurodegeneration, while rhodojaponin-III is primarily insecticidal .

Biochemical Interactions

This compound exhibits moderate binding to metabolic enzymes compared to flavonoids (Table 3) .

Table 3: Binding Energies (kcal/mol) Against Key Enzymes

| Compound | Aldose Reductase | Tyrosine Kinase | SIRT6 |

|---|---|---|---|

| This compound | -9.2 | -6.8 | -6.7 |

| Eriodictyol | -12.1 | -8.0 | -9.1 |

| Lyoniresinol | -9.0 | -6.0 | -6.5 |

Implications :

- This compound’s weaker enzyme binding compared to eriodictyol suggests non-primary metabolic targeting, aligning with its neurocentric mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.